S107

Description

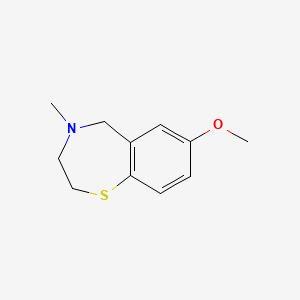

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCEGVSQDOGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647214 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927871-76-9 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927871-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a key final step of reductive N-methylation of a commercially available precursor. This document outlines the synthetic pathway, provides a representative experimental protocol, and presents the relevant chemical data in a structured format.

Synthetic Pathway Overview

The most direct reported synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, proceeds via the reductive methylation of the secondary amine precursor, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine.[1] This precursor is readily available from commercial suppliers.[1] The methylation is achieved using aqueous formaldehyde as the source of the methyl group, with a reducing agent to facilitate the conversion of the intermediate iminium ion to the final tertiary amine.

An alternative, more classical approach to the synthesis of the 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine core structure involves a multi-step process. This pathway begins with the alkylation of 4-methoxythiophenol with 2-chloroethylamine. The resulting amine is then protected, for example, as a carbamate derivative, which facilitates a subsequent intramolecular cyclization reaction using paraformaldehyde in the presence of an acid catalyst to form the benzothiazepine ring system.[2]

Chemical Data

The following table summarizes the key chemical entities involved in the primary synthetic route.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | C₁₀H₁₃NOS | 195.28 | Starting Material |

| Formaldehyde (aqueous solution, e.g., 37%) | CH₂O | 30.03 | Methylating Agent |

| Formic Acid | CH₂O₂ | 46.03 | Reducing Agent |

| 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | C₁₁H₁₅NOS | 209.31 | Final Product |

Experimental Protocol: Reductive N-Methylation

This section provides a detailed, representative experimental protocol for the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine from its precursor.

Materials:

-

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

-

Aqueous formaldehyde (37% w/w)

-

Formic acid (98-100%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1.0 equivalent) in formic acid (approximately 5-10 equivalents).

-

Addition of Methylating Agent: To the stirred solution, add aqueous formaldehyde (37%, approximately 2.0-3.0 equivalents) dropwise at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and a general workflow for the synthesis and purification process.

References

Technical Guide: Physicochemical Properties and Biological Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and biological activities of the novel benzothiazepine derivative, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (also known as S107). This compound has garnered significant interest in the field of cardiovascular research due to its dual-acting capabilities as a ryanodine receptor 2 (RyR2) stabilizer and a sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator. This document summarizes key physicochemical data, outlines relevant experimental protocols for property determination, and visualizes the compound's mechanism of action on intracellular calcium signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The following table summarizes the available physicochemical data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NOS | PubChem[1] |

| Molecular Weight | 209.31 g/mol | PubChem[1] |

| Melting Point | 130 °C (266 °F) | National Analytical Corporation[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (XLogP3) | 2.5 | PubChem (Computed)[1] |

| CAS Number | 927871-76-9 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties for this specific compound are not publicly available. However, this section outlines standard methodologies that are broadly applicable for the characterization of similar organic small molecules.

Synthesis: Reductive Methylation

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be synthesized via the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.[3][4][5]

General Procedure:

-

The starting material, 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, is dissolved in a suitable solvent.

-

An aqueous solution of formaldehyde is added to the reaction mixture.

-

A reducing agent is then introduced to facilitate the reductive amination process.

-

The reaction is stirred at room temperature overnight.

-

Following the completion of the reaction, the product is isolated and purified using standard techniques such as chromatography.

Determination of Melting Point

A standard capillary method is typically employed.

General Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of Boiling Point

For non-volatile compounds, distillation under reduced pressure is the standard method.

General Procedure:

-

The compound is placed in a distillation flask.

-

The apparatus is set up for simple or fractional distillation.

-

The pressure is reduced to the desired level.

-

The sample is heated, and the temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

General Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable groups.

General Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the resulting titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is often determined using the shake-flask method.

General Procedure:

-

The compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is recognized for its significant effects on intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism in various cell types, particularly in cardiomyocytes. The compound exhibits a dual mechanism of action, targeting two key proteins involved in Ca²⁺ regulation: the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[3][5]

-

RyR2 Stabilization: RyR2 channels are responsible for the release of Ca²⁺ from the sarcoplasmic reticulum (SR) into the cytoplasm, which triggers muscle contraction. In certain pathological conditions, these channels can become "leaky," leading to aberrant Ca²⁺ release. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine acts as a stabilizer of the RyR2 channel in its closed state, thereby preventing this detrimental Ca²⁺ leak.[3]

-

SERCA2a Activation: SERCA2a is a pump that actively transports Ca²⁺ from the cytoplasm back into the SR, promoting muscle relaxation. This compound has been shown to activate SERCA2a, enhancing the reuptake of Ca²⁺ into the SR.[3]

The synergistic effect of RyR2 stabilization and SERCA2a activation leads to an overall improvement in intracellular Ca²⁺ handling, which is a promising therapeutic strategy for conditions such as heart failure.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on the RyR2 and SERCA2a signaling pathways.

Caption: Mechanism of action on RyR2 and SERCA2a.

Caption: Therapeutic workflow of the compound.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine represents a promising therapeutic candidate with a novel dual-action mechanism on key regulators of intracellular calcium. While a complete physicochemical profile is still under investigation, the available data on its synthesis, melting point, and computed lipophilicity, combined with its demonstrated biological activity, provide a strong foundation for further research and development. The methodologies outlined in this guide serve as a reference for the comprehensive characterization of this and similar compounds. Future studies should focus on obtaining experimental data for the remaining physicochemical properties to build a more complete profile and to further elucidate the precise molecular interactions with its biological targets.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. biorxiv.org [biorxiv.org]

- 5. LogP / LogD shake-flask method [protocols.io]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a novel benzothiazepine derivative that has garnered significant interest for its therapeutic potential in cardiovascular and skeletal muscle disorders. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its molecular targets and downstream signaling effects. Through a detailed examination of existing literature, this guide outlines the compound's primary interaction with ryanodine receptors, its influence on calcium homeostasis, and its reported effects on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.

Introduction

Calcium (Ca²⁺) signaling is a fundamental process governing a vast array of cellular functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a sophisticated network of channels, pumps, and binding proteins. Dysregulation of this intricate system is a hallmark of numerous pathologies, including heart failure, cardiac arrhythmias, and muscular dystrophies.

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) has emerged as a promising small molecule that targets key components of the cellular Ca²⁺ handling machinery.[1] Structurally distinct from traditional calcium channel blockers, this compound represents a class of compounds known as RyR stabilizers or "Rycals." This guide delves into the molecular mechanism by which this compound exerts its effects, providing a valuable resource for researchers and professionals in the field of drug development.

Primary Molecular Target: Ryanodine Receptors (RyR)

The principal molecular target of this compound is the ryanodine receptor, a large conductance intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.

Stabilization of the RyR-Calstabin Complex

The primary mechanism of action of this compound involves the stabilization of the closed state of the RyR channel by enhancing the binding of the accessory protein calstabin (also known as FK506-binding protein; FKBP12 in skeletal muscle, FKBP12.6 in cardiac muscle).[2][3] In pathological conditions such as heart failure and muscular dystrophy, the RyR channel can become "leaky," leading to aberrant diastolic Ca²⁺ release from the SR. This leak is often associated with the dissociation of calstabin from the RyR complex.

This compound reinforces the interaction between RyR and calstabin, effectively "plugging" the leak and restoring normal channel function.[3] This stabilization of the RyR-calstabin complex is crucial for preventing the detrimental effects of diastolic Ca²⁺ leak, which can include delayed afterdepolarizations, triggered arrhythmias, and activation of Ca²⁺-dependent proteases.[4]

Figure 1: Mechanism of RyR stabilization by this compound.

Quantitative Analysis of this compound Interaction with Ryanodine Receptors

The interaction of this compound with RyR has been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Receptor | Species | Value | Experimental Method | Reference |

| EC₅₀ | RyR1 | Rabbit | ~52 µM | [³H]this compound Binding Assay | [2] |

| Binding Enhancement | RyR2-Calstabin2 | Human (mutant) | Low nanomolar concentrations | Not specified | [3] |

Effects on SERCA2a

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is responsible for pumping Ca²⁺ from the cytosol back into the SR/ER lumen, thus promoting muscle relaxation and replenishing intracellular Ca²⁺ stores. The effect of this compound on SERCA2a, the cardiac isoform, is not yet fully elucidated, with some studies presenting conflicting findings.

One study reported that this compound significantly slowed SR Ca²⁺ uptake, suggesting a potential inhibitory effect on SERCA2a.[5] In contrast, research on other 1,4-benzothiazepine derivatives has indicated a stimulatory effect on SERCA2a activity.[6][7] This discrepancy highlights the need for further investigation to clarify the precise role of this compound in regulating SERCA2a function. The potential dual modulation of both RyR2 and SERCA2a presents a complex but potentially powerful therapeutic avenue.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

This assay directly measures the binding of radiolabeled this compound to its target receptor.

-

Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal or cardiac muscle tissue through differential centrifugation.

-

Incubation: SR vesicles are incubated with varying concentrations of [³H]this compound in a suitable binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

[³H]Ryanodine binds preferentially to the open state of the RyR channel. This assay is therefore used to indirectly assess channel activity.

-

Incubation: SR vesicles are incubated with a fixed concentration of [³H]ryanodine in the presence or absence of this compound and other modulators (e.g., Ca²⁺, ATP, caffeine).

-

Separation and Quantification: Similar to the [³H]this compound binding assay, bound [³H]ryanodine is separated by filtration and quantified by scintillation counting. A decrease in [³H]ryanodine binding in the presence of this compound suggests stabilization of the closed state of the channel.[8]

Figure 2: Workflow for radioligand binding assays.

SERCA Activity Assays

This assay measures the rate of Ca²⁺ uptake into SR vesicles, which is a direct measure of SERCA activity.

-

Reaction Mixture: SR vesicles are added to a buffer containing a fluorescent Ca²⁺ indicator (e.g., Indo-1 or Fura-2), ATP, and an ATP regenerating system.[9]

-

Initiation: The reaction is initiated by the addition of a known concentration of Ca²⁺.

-

Monitoring: The decrease in extra-vesicular Ca²⁺ concentration is monitored over time using a fluorometer. The rate of fluorescence change is proportional to the rate of SERCA-mediated Ca²⁺ uptake.[10]

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

-

Reaction: SR vesicles are incubated with ATP in a buffer containing a specific concentration of Ca²⁺.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method.

-

Calculation: SERCA-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific SERCA inhibitor like thapsigargin.

Intracellular Calcium Transient Measurement

This technique allows for the real-time monitoring of Ca²⁺ dynamics in living cells.

-

Cell Loading: Cardiomyocytes or other relevant cell types are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.[11]

-

Stimulation: The cells are electrically stimulated to elicit action potentials and subsequent Ca²⁺ transients.

-

Imaging: Fluorescence changes are recorded using a fluorescence microscope equipped with a high-speed camera or a photomultiplier tube.

-

Analysis: The amplitude, duration, and decay rate of the Ca²⁺ transients are analyzed to assess the effects of this compound on intracellular Ca²⁺ handling.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) represents a targeted therapeutic agent with a well-defined primary mechanism of action: the stabilization of the ryanodine receptor-calstabin complex. This action effectively reduces pathological diastolic Ca²⁺ leak, a key driver of cellular dysfunction in various cardiac and skeletal muscle diseases. While its effects on SERCA2a require further clarification, the existing body of evidence strongly supports the development of this compound and related compounds as novel treatments for conditions characterized by dysregulated intracellular calcium signaling. The experimental protocols outlined in this guide provide a framework for continued research into the nuanced pharmacological properties of this promising molecule.

References

- 1. This compound | RyR2 stabilizer | Probechem Biochemicals [probechem.com]

- 2. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a synthetic compound belonging to the 1,4-benzothiazepine class of molecules. This technical guide provides a comprehensive overview of its biological activity, focusing on its role as a modulator of intracellular calcium channels. The document details its mechanism of action, presents quantitative efficacy data, outlines experimental protocols for its assessment, and illustrates its effects on cellular signaling pathways. This information is intended to support further research and development of this and related compounds for potential therapeutic applications, particularly in the context of cardiac and skeletal muscle disorders.

Introduction

The 1,4-benzothiazepine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) has emerged as a significant research molecule due to its specific effects on the ryanodine receptor (RyR) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). These two proteins are critical for maintaining calcium homeostasis in excitable cells, such as cardiomyocytes and skeletal myocytes. Dysregulation of RyR and SERCA function is implicated in the pathophysiology of various diseases, including heart failure and muscular dystrophies. This compound and its analogs have been shown to stabilize the closed state of RyR channels and, in some cases, stimulate SERCA activity, thereby offering a promising therapeutic strategy for these conditions.

Mechanism of Action

The primary biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is the modulation of intracellular calcium handling, primarily through its interaction with the ryanodine receptor (RyR) and, to a lesser extent, its influence on SERCA function.

Ryanodine Receptor (RyR) Stabilization

The ryanodine receptor is a large ion channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) that is responsible for the release of calcium into the cytoplasm, a key step in muscle contraction. In certain pathological states, RyR channels can become "leaky," leading to inappropriate diastolic calcium release, which can contribute to cellular dysfunction and arrhythmias.

This compound acts as a RyR stabilizing agent. It is thought to enhance the binding of the accessory protein calstabin (FKBP12) to the RyR complex[1][2]. This stabilization of the RyR-calstabin complex helps to prevent the depletion of calstabin from the channel, thereby reducing the open probability of the channel during the resting state and mitigating the pathological calcium leak[1]. This action helps to restore normal intracellular calcium dynamics.

SERCA Pump Modulation

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a pump that actively transports calcium from the cytoplasm back into the SR/ER, promoting muscle relaxation. Enhanced SERCA activity can lead to an increased SR/ER calcium load and improved cardiac contractility. While this compound itself is primarily known as a RyR stabilizer, derivatives of 1,4-benzothiazepine have been shown to also possess SERCA-stimulating properties[3]. This dual activity of stabilizing RyR and activating SERCA presents a highly desirable therapeutic profile for conditions like heart failure.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) and its closely related derivatives.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound | RyR1 | [³H]this compound Binding | EC₅₀ | ~52 µM | [2] |

| Derivative 11c | RyR2 | Caffeine-induced Ca²⁺ release | EC₅₀ | Nanomolar range | [4] |

| Derivative 12a | SERCA2a | NADH-coupled ATPase assay | EC₅₀ | 383 nM | [3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its analogs.

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

A common synthetic route for this compound involves the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][3]thiazepine[3][4].

Procedure:

-

Dissolve 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][3]thiazepine in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of formaldehyde.

-

Introduce a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while maintaining the reaction at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

RyR2 Stabilization Assay (Caffeine-Induced Ca²⁺ Release)

This assay assesses the ability of a compound to prevent calcium leak from the endoplasmic reticulum through RyR2 channels in a cellular context.

Cell Line: HEK-293 cells stably expressing RyR2 are commonly used.

Procedure:

-

Plate the RyR2-expressing HEK-293 cells in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Incubate the cells with varying concentrations of the test compound (e.g., this compound or its derivatives) for a predetermined period.

-

Initiate calcium release by adding a bolus of caffeine, a known RyR agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

-

The reduction in the caffeine-induced fluorescence peak in the presence of the test compound indicates RyR2 stabilization.

-

Calculate the EC₅₀ value from the dose-response curve.

SERCA Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of SERCA, which is directly proportional to its calcium pumping activity. The decrease in NADH concentration, measured by its absorbance at 340 nm, is coupled to the production of ADP by SERCA.

Reagents:

-

Cardiac sarcoplasmic reticulum (SR) microsomes (as a source of SERCA2a)

-

Assay buffer containing MOPS or HEPES, KCl, MgCl₂, and CaCl₂

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.

-

Add the cardiac SR microsomes to the reaction mixture.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation (decrease in absorbance) is proportional to the SERCA ATPase activity.

-

Calculate the EC₅₀ value for SERCA activation from the dose-response curve.

Signaling Pathways and Visualizations

The biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be understood within the context of cellular calcium signaling. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention for this compound.

References

- 1. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities [acs.figshare.com]

- 2. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multitargeted Caffeic Acid Derivatives Inhibit Cardiac RyR2- and NaV1.5- Channels but Stimulate SERCA2a Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a molecule of significant interest in medicinal chemistry. The document details the spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, that collectively confirm the compound's molecular structure. Furthermore, a detailed experimental protocol for its synthesis via reductive methylation is provided. The guide also explores the compound's biological significance as a modulator of intracellular calcium signaling, specifically its role as a Ryanodine Receptor 2 (RyR2) stabilizer and a Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activator.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class. Its structural framework, featuring a fused benzene and thiazepine ring system with methoxy and methyl substitutions, makes it a valuable scaffold in drug discovery. Compounds of this nature have garnered attention for their potential therapeutic applications, particularly in cardiovascular research due to their ability to modulate calcium ion channels. This guide serves as a detailed resource for the chemical and biological characterization of this specific benzothiazepine derivative.

Molecular Structure and Properties

The fundamental properties of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

| CAS Number | 927871-76-9 |

| IUPAC Name | 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine |

Synthesis

The synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is achieved through the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, using aqueous formaldehyde.

Experimental Protocol: Reductive Methylation

Materials:

-

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

-

Aqueous formaldehyde (37%)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Glacial acetic acid (optional, to maintain pH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine in a suitable solvent (e.g., methanol or acetonitrile), add aqueous formaldehyde (1.1 - 1.5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise. If using sodium cyanoborohydride, the pH of the reaction mixture should be maintained between 6 and 7 by the dropwise addition of glacial acetic acid.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Caption: Synthetic workflow for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Structure Elucidation: Spectroscopic Data

The structural assignment of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is corroborated by a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling patterns are detailed in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (H-6, H-8, H-9) | 6.7 - 7.2 | m | 3H | Aromatic protons |

| Methylene (H-5) | ~ 3.5 - 3.7 | t | 2H | -N-CH₂-Ar |

| Methylene (H-2) | ~ 3.0 - 3.2 | t | 2H | -S-CH₂- |

| Methylene (H-3) | ~ 2.7 - 2.9 | t | 2H | -CH₂-N(Me)- |

| Methyl (N-CH₃) | ~ 2.9 | s | 3H | N-methyl group |

| Methoxy (O-CH₃) | ~ 3.8 | s | 3H | Methoxy group |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| Aromatic (C-7, C-5a, C-9a) | 140 - 160 | Quaternary aromatic carbons |

| Aromatic (C-6, C-8, C-9) | 110 - 130 | CH aromatic carbons |

| Methylene (C-5) | ~ 50 - 55 | -N-CH₂-Ar |

| Methylene (C-3) | ~ 50 - 55 | -CH₂-N(Me)- |

| Methylene (C-2) | ~ 30 - 35 | -S-CH₂- |

| Methyl (N-CH₃) | ~ 40 - 45 | N-methyl group |

| Methoxy (O-CH₃) | ~ 55 | Methoxy group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 209 | Molecular ion [M]⁺ |

| [M-CH₃]⁺ (194) | Loss of a methyl radical from the N-methyl group |

| [M-CH₂S]⁺ (163) | Fragmentation of the thiazepine ring |

| Further fragments | Arise from cleavage of the heterocyclic ring |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2850 | C-H stretch | Aliphatic CH |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |

| 1300 - 1150 | C-N stretch | Tertiary amine |

| 700 - 600 | C-S stretch | Thioether |

Biological Activity and Signaling Pathway

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine has been identified as a modulator of intracellular calcium (Ca²⁺) homeostasis in cardiac myocytes. It exerts its effects by interacting with two key proteins involved in Ca²⁺ handling: the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).

-

RyR2 Stabilization: In cardiac muscle, RyR2 is the primary channel responsible for the release of Ca²⁺ from the sarcoplasmic reticulum (SR), a critical step in excitation-contraction coupling.[1] Dysfunctional RyR2, characterized by "leaky" channels, can lead to diastolic Ca²⁺ leak, contributing to cardiac arrhythmias. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine acts as a stabilizer of RyR2, reducing this aberrant Ca²⁺ leak and thereby exhibiting anti-arrhythmic potential.

-

SERCA2a Activation: SERCA2a is a pump that actively transports Ca²⁺ from the cytosol back into the SR during diastole, promoting muscle relaxation. By activating SERCA2a, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine enhances the re-uptake of Ca²⁺ into the SR, which can improve cardiac relaxation and increase the SR Ca²⁺ load for subsequent contractions.

The dual action of this compound—stabilizing RyR2 and activating SERCA2a—presents a promising therapeutic strategy for heart conditions characterized by abnormal Ca²⁺ handling.

Caption: Proposed mechanism of action on cardiac myocyte calcium signaling.

Conclusion

The structural elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is well-supported by a comprehensive analysis of its spectroscopic data. The synthetic route via reductive methylation provides an efficient means of accessing this molecule. Its unique biological activity as a dual modulator of RyR2 and SERCA2a highlights its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases. This guide provides foundational knowledge for researchers and scientists working on the development and application of benzothiazepine-based compounds.

References

The Pharmacology of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, commonly known as S107, is a novel small molecule belonging to the 1,4-benzothiazepine class of compounds. It has emerged as a significant investigational therapeutic agent, primarily recognized for its role as a ryanodine receptor (RyR) stabilizer. Termed a "Rycal," this compound is designed to address pathological calcium (Ca²⁺) leaks from the sarcoplasmic/endoplasmic reticulum (SR/ER) by enhancing the binding of the stabilizing subunit, calstabin (FKBP12), to the RyR channel complex. This mechanism of action has demonstrated potential therapeutic benefits in a range of preclinical models of diseases characterized by intracellular Ca²⁺ dysregulation, including certain cardiac arrhythmias, muscular dystrophies, and neurological disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, available preclinical data, and the experimental methodologies employed in its characterization.

Introduction

Intracellular calcium (Ca²⁺) signaling is a fundamental process governing a multitude of cellular functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a sophisticated network of channels, pumps, and binding proteins. The ryanodine receptor (RyR), a large conductance intracellular Ca²⁺ release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum, is a critical component of this machinery.

In several pathological states, including heart failure, muscular dystrophies, and certain neurodegenerative conditions, the RyR channels can become "leaky," leading to a chronic, diastolic Ca²⁺ leak from the SR/ER. This pathological Ca²⁺ leak is often attributed to the depletion of the calstabin protein (calstabin1/FKBP12.1 for RyR1 in skeletal muscle and calstabin2/FKBP12.6 for RyR2 in cardiac muscle) from the RyR channel complex. This compound is a first-generation Rycal developed to specifically address this defect by stabilizing the interaction between calstabin and the RyR, thereby "fixing" the leak.

Mechanism of Action

The primary pharmacological action of this compound is the stabilization of the closed state of the ryanodine receptor. It achieves this by enhancing the binding affinity of calstabin to the RyR channel.[1] Under conditions of cellular stress, such as hyperphosphorylation or oxidation of the RyR, calstabin tends to dissociate from the channel, leading to an increased open probability (Po) and a subsequent pathological leak of Ca²⁺ from the SR. This compound acts to counteract this dissociation, restoring the integrity of the RyR-calstabin complex and normalizing channel function.

Biochemical studies have suggested that this compound and other Rycals may bind to a secondary adenosine triphosphate (ATP) binding site on the RyR. There is evidence of competitive binding with ATP and ADP, indicating an allosteric modulatory effect on the channel. While some initial reports suggested a potential for SERCA2a activation, the majority of the available evidence points to RyR stabilization as the principal and most robust mechanism of action for this compound. In some preclinical models, no significant effect on SERCA activity has been observed.

Pharmacological Data

While extensive preclinical efficacy has been demonstrated, specific quantitative pharmacological data for this compound, such as binding affinities and IC50/EC50 values, are not widely available in the public domain. The following tables summarize the available qualitative and semi-quantitative data.

Table 1: In Vitro and Ex Vivo Pharmacology of this compound

| Parameter | Target | System | Effect | Concentration/Dosage | Reference |

| Channel Activity | RyR2 | Single-channel recordings from mutant mouse hearts | Rescued gain-of-function defect; reduced open probability | Not specified | Lehnart et al., 2008 |

| Protein Binding | Calstabin2-RyR2 | Co-immunoprecipitation from mutant mouse hearts | Enhanced binding | "Low nanomolar concentrations" | Lehnart et al., 2008 |

| Selectivity | Various | Panel of >400 receptors, enzymes, and ion channels | No significant interaction | Up to 10 µM | Lehnart et al., 2008 |

| Protein Binding | Calstabin1-RyR1 | Co-immunoprecipitation from mdx mouse muscle | Prevented depletion of calstabin1 | Not specified | |

| Ca²⁺ Leak | RyR1 | Muscle from mdx mice | Reduced SR Ca²⁺ leak | Not specified | [1] |

Table 2: In Vivo Pharmacology and Pharmacokinetics of this compound

| Study Type | Animal Model | Effect | Dosage | Reference |

| Efficacy | Mouse model of catecholaminergic polymorphic ventricular tachycardia (CPVT) | Prevented cardiac arrhythmias and raised seizure threshold | 5 mg/kg/h (subcutaneous infusion) | Lehnart et al., 2008 |

| Efficacy | Mdx mouse model of Duchenne muscular dystrophy | Improved muscle function and reduced muscle damage | Not specified | [1] |

| Efficacy | Mouse model of stress-induced cognitive dysfunction | Improved learning and memory | Not specified | |

| Pharmacokinetics | Mice with cancer-associated bone metastases | Achieved a plasma level of 252 ± 75.1 nM | Subcutaneous infusion |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are largely proprietary. However, based on published literature, the following methodologies are key to its evaluation.

Single-Channel Recordings in Planar Lipid Bilayers

This technique is used to directly assess the effect of this compound on the gating properties of individual RyR channels.

-

Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac or skeletal muscle tissue through differential centrifugation.

-

Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Channel Fusion: SR microsomes containing RyR channels are added to the cis chamber, and fusion of the vesicles into the bilayer is induced.

-

Recording: The electrical current passing through a single channel is recorded using patch-clamp amplifiers. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

-

Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed in the presence and absence of this compound under various activating conditions (e.g., different Ca²⁺ concentrations).

Calstabin-RyR Co-immunoprecipitation Assay

This biochemical assay is used to determine the extent of calstabin binding to the RyR complex.

-

Tissue Homogenization: Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The RyR complex is immunoprecipitated from the lysate using an anti-RyR antibody conjugated to agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amounts of RyR and co-immunoprecipitated calstabin are quantified by Western blotting using specific antibodies.

-

Analysis: The ratio of calstabin to RyR is calculated to assess the effect of this compound on their association.

In Vivo Efficacy Studies

Animal models of relevant diseases are used to assess the therapeutic potential of this compound.

-

Animal Models: Genetically modified mice (e.g., R2474S RyR2 mutant for CPVT, mdx mice for muscular dystrophy) or mice subjected to specific stressors are used.

-

Drug Administration: this compound is administered via a clinically relevant route (e.g., oral gavage, subcutaneous infusion).

-

Functional Assessment: Disease-specific functional outcomes are measured. For example, in CPVT models, arrhythmias are monitored by electrocardiography (ECG) during exercise or catecholamine challenge. In muscular dystrophy models, muscle strength is assessed using grip strength tests, and muscle damage is quantified by measuring serum creatine kinase levels.

-

Histological and Biochemical Analysis: At the end of the study, tissues are collected for histological analysis of muscle damage and biochemical assays as described above.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in preventing pathological Ca²⁺ leak.

Experimental Workflow for this compound Evaluation

References

Spectroscopic Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. Benzothiazepine derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of their structural and spectroscopic properties is crucial for drug design, development, and quality control. This document outlines the fundamental spectroscopic techniques used to characterize the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers in the field.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1] Its molecular formula is C₁₁H₁₅NOS, and it has a molecular weight of 209.31 g/mol .[1] The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques. This guide details the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.

Spectroscopic Data

A complete set of spectroscopic data is essential for the structural confirmation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~6.7-6.9 | m | 2H | Aromatic H |

| ~3.8 | s | 3H | OCH₃ |

| ~3.5-3.7 | m | 2H | CH₂-N |

| ~2.9-3.1 | m | 2H | CH₂-S |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.7-2.9 | m | 2H | Ar-CH₂ |

Note: Predicted values are based on the analysis of similar benzothiazepine structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158-160 | C-OCH₃ (Aromatic) |

| ~135-145 | Quaternary Aromatic C |

| ~125-135 | Quaternary Aromatic C |

| ~110-120 | Aromatic CH |

| ~55-57 | OCH₃ |

| ~50-55 | CH₂-N |

| ~45-50 | N-CH₃ |

| ~30-35 | CH₂-S |

| ~25-30 | Ar-CH₂ |

Note: Predicted values are based on the analysis of similar benzothiazepine structures. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1580-1610 | Strong | C=C stretch (aromatic) |

| ~1450-1500 | Medium-Strong | C-H bend (aliphatic) |

| ~1230-1270 | Strong | C-O stretch (aryl ether) |

| ~1100-1150 | Medium | C-N stretch |

| ~650-750 | Medium | C-S stretch |

Note: Predicted values are based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 194 | Medium | [M - CH₃]⁺ |

| 166 | Medium | [M - C₂H₅N]⁺ |

| 138 | High | [M - C₃H₇NS]⁺ |

Note: Fragmentation patterns are predicted based on the structure of the molecule. The base peak may vary depending on the ionization method and energy.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds that provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to preserve the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

References

Target Identification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a synthetic compound that has garnered significant interest for its therapeutic potential in disorders associated with pathological calcium leak. This technical guide provides an in-depth overview of the target identification and mechanism of action of this compound. The primary biological target of this compound is the Ryanodine Receptor 1 (RyR1), a critical intracellular calcium release channel. This compound exerts its effect by stabilizing the interaction between RyR1 and its accessory protein, Calstabin-1 (FKBP12), thereby mitigating aberrant calcium release. This document details the experimental methodologies employed to identify and validate this target, presents quantitative data on its binding and efficacy, and illustrates the associated signaling pathways and experimental workflows. Additionally, potential secondary targets, such as the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), are discussed.

Primary Biological Target: Ryanodine Receptor 1 (RyR1)

The principal molecular target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is the Ryanodine Receptor 1 (RyR1). RyR1 is a large-conductance intracellular calcium channel located in the sarcoplasmic reticulum of skeletal muscle, essential for excitation-contraction coupling. In certain pathological conditions, such as specific myopathies and muscular dystrophies, RyR1 channels can become "leaky," leading to a chronic, unregulated efflux of calcium from the sarcoplasmic reticulum. This calcium leak can trigger a cascade of detrimental cellular events, including protease activation and mitochondrial dysfunction, ultimately contributing to muscle weakness and damage.

This compound has been shown to act as a RyR1 stabilizer. Its mechanism of action involves enhancing the binding affinity of the accessory protein Calstabin-1 (also known as FKBP12) to the RyR1 channel complex.[1] Calstabin-1 plays a crucial role in gating the RyR1 channel, and its dissociation from the complex is associated with increased channel open probability and calcium leak. By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound effectively "plugs the leak" and restores normal channel function.[1] This targeted action has demonstrated therapeutic potential in preclinical models of muscle disorders by slowing muscle fatigue and reducing exercise-induced muscle damage.[1]

Quantitative Data

The following table summarizes the key quantitative parameters related to the interaction of this compound with its primary target.

| Parameter | Value | Species/System | Experimental Assay | Reference |

| EC50 for [3H]this compound Binding | ~52 µM | Rabbit Skeletal Muscle SR Vesicles | Radioligand Binding Assay | [1] |

| Effective Concentration for RyR1-Calstabin-1 Restoration | 1.0 µM | Human Skeletal Muscle Lysates (from RYR1-related myopathy patients) | Co-immunoprecipitation | [2][3] |

| Concentration for Significant [3H]ryanodine Binding Inhibition | >10 mM | Rabbit Skeletal Muscle SR Vesicles (NOC12-treated) | Radioligand Binding Assay |

Signaling Pathway

The interaction of this compound with the RyR1-Calstabin-1 complex directly modulates intracellular calcium homeostasis. The following diagram illustrates the signaling pathway affected by this compound.

Figure 1. Signaling pathway of this compound action on the RyR1 channel complex.

Experimental Protocols

The identification and validation of RyR1 as the primary target of this compound have been established through a series of key experiments. Detailed methodologies for these assays are provided below.

Radioligand Binding Assays

Objective: To quantify the binding affinity of this compound to RyR1 and to assess the functional state of the RyR1 channel.

[3H]this compound Binding Assay Protocol:

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles enriched in RyR1 from rabbit skeletal muscle homogenates through differential centrifugation.

-

Binding Reaction: Incubate the SR vesicles with varying concentrations of [3H]this compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 20 µM free Ca2+) at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the vesicle-bound [3H]this compound from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold wash buffer to remove non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled this compound. Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to calculate the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).

[3H]Ryanodine Binding Assay Protocol:

-

Principle: [3H]ryanodine binds preferentially to the open state of the RyR1 channel. This assay is used to indirectly measure the channel's open probability.

-

Procedure: The protocol is similar to the [3H]this compound binding assay, but [3H]ryanodine is used as the radioligand. The effect of this compound on RyR1 channel activity is assessed by measuring changes in [3H]ryanodine binding in the presence of the compound.

Co-immunoprecipitation of RyR1 and Calstabin-1

Objective: To determine if this compound stabilizes the interaction between RyR1 and Calstabin-1.

Protocol:

-

Lysate Preparation: Prepare skeletal muscle lysates from control and this compound-treated samples in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the lysates with an antibody specific for RyR1 overnight at 4°C.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for RyR1 and Calstabin-1 to detect the presence and relative amounts of each protein in the complex.

Single-Channel Recordings

Objective: To directly measure the effect of this compound on the gating properties of the RyR1 channel.

Protocol:

-

Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a 3:1 mixture of phosphatidylethanolamine and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Add RyR1-containing SR vesicles to the cis chamber (representing the cytosolic side). The vesicles will fuse with the bilayer, incorporating the RyR1 channels.

-

Recording: Apply a transmembrane potential and record the single-channel currents using a patch-clamp amplifier. The cis and trans chambers contain solutions mimicking cytosolic and sarcoplasmic reticulum luminal conditions, respectively.

-

Data Acquisition and Analysis: Record channel activity in the absence and presence of this compound in the cis chamber. Analyze the data to determine the channel's open probability (Po), mean open time, and mean closed time.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for target identification and validation of this compound.

Figure 2. General workflow for the identification and validation of the molecular target of this compound.

Potential Secondary Targets

While RyR1 is the well-established primary target of this compound, some evidence suggests that compounds with a 1,4-benzothiazepine scaffold may also interact with other calcium-handling proteins. One such potential secondary target is the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) . Some analogs of this compound have been shown to exhibit SERCA2a-stimulating activity. However, direct and potent modulation of SERCA2a by this compound itself has not been conclusively demonstrated and requires further investigation.

SERCA2a ATPase Activity Assay

Objective: To determine if this compound modulates the activity of SERCA2a.

Protocol:

-

Microsome Preparation: Isolate cardiac or skeletal muscle microsomes rich in SERCA2a.

-

ATPase Assay: Measure the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of this compound. This can be done using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Data Analysis: Calculate the specific activity of SERCA2a (e.g., in µmol ATP/mg protein/min) and determine if this compound enhances or inhibits this activity.

Conclusion

The comprehensive body of evidence strongly supports the Ryanodine Receptor 1 as the primary biological target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound). The compound's mechanism of action, involving the stabilization of the RyR1-Calstabin-1 complex to reduce pathological calcium leak, is well-defined through a variety of robust experimental approaches. While the potential for off-target effects on other calcium-handling proteins like SERCA2a exists for the broader class of benzothiazepines, the primary therapeutic effects of this compound observed in preclinical models of muscle disease are attributable to its action on RyR1. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and related compounds, highlighting the key methodologies and signaling pathways involved in its target identification and validation.

References

- 1. SERCA2 Activity Assay [bio-protocol.org]

- 2. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ measurements of calpain activity in isolated muscle fibres from normal and dystrophin-lacking mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1][2] Compounds in this class are of interest in medicinal chemistry due to their wide range of biological activities.[2] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and development settings. These application notes provide an overview of the analytical methodologies applicable to 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, including chromatographic and spectroscopic techniques. While specific validated protocols for this exact molecule are not widely published, the following sections detail generalized procedures based on the analysis of related benzothiazepine and benzodiazepine compounds.

Chemical Information

| Identifier | Value |

| IUPAC Name | 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine |

| CAS Number | 927871-76-9 |

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

I. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of benzothiazepine derivatives.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of non-volatile and thermally labile compounds like 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. A reversed-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC (General Method)

This protocol is a generalized procedure and should be optimized for the specific instrumentation and analytical requirements.

1. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient could be: 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: 5% A, 95% B18-20 min: Return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or scan for optimal wavelength with DAD) |

| Injection Volume | 10 µL |

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Matrix (e.g., biological fluid): Sample preparation is critical to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly employed for benzodiazepines and related compounds.

Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. Derivatization may be necessary for some benzothiazepine derivatives to improve their volatility and chromatographic properties.

Experimental Protocol: GC-MS (General Method)

This protocol provides a starting point for method development and requires optimization.

1. Instrumentation:

-

Gas chromatograph with a capillary column inlet

-

Mass selective detector (MSD)

2. Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial: 100 °C (hold for 1 min)Ramp: 15 °C/min to 280 °C (hold for 5 min) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-400 |

3. Sample Preparation:

-

Similar to HPLC, standards and samples require appropriate preparation. LLE is a common technique for extracting analytes for GC-MS analysis.

-

Derivatization (if necessary): Silylation is a common derivatization technique for related compounds to increase volatility.

II. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

3. Data Acquisition Parameters (General):

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard single pulse | Proton-decoupled |

| Number of Scans | 16 | 1024 or more |

| Relaxation Delay | 1 s | 2 s |

Logical Relationship for Structural Elucidation

Caption: Logical workflow for the structural elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine using NMR spectroscopy.

Disclaimer: The experimental protocols provided are intended as general guidelines for method development. Specific parameters should be optimized based on the instrumentation, sample matrix, and analytical objectives. The synthesis of related benzothiazepine derivatives has been described in the literature, which can provide context for characterization.[2]

References